molecular formula C13H14Cl2N4O2 B1509859 4,6-dichloro-1-(1,4-dioxaspiro[4.5]decan-8-yl)-1H-pyrazolo[3,4-d]pyrimidine CAS No. 1144080-31-8

4,6-dichloro-1-(1,4-dioxaspiro[4.5]decan-8-yl)-1H-pyrazolo[3,4-d]pyrimidine

Cat. No. B1509859
CAS RN: 1144080-31-8
M. Wt: 329.18 g/mol
InChI Key: NBPHZZVDIJRLQC-UHFFFAOYSA-N
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Description

The compound “4,6-dichloro-1-(1,4-dioxaspiro[4.5]decan-8-yl)-1H-pyrazolo[3,4-d]pyrimidine” is a complex organic molecule with the molecular formula C13H14Cl2N4O2 . It has an average mass of 329.182 Da .


Molecular Structure Analysis

The molecular structure of this compound consists of a pyrazolo[3,4-d]pyrimidine core, which is a bicyclic system containing a pyrazole ring fused with a pyrimidine ring. This core is substituted at the 1-position with a 1,4-dioxaspiro[4.5]decan-8-yl group and at the 4 and 6 positions with chlorine atoms .


Physical And Chemical Properties Analysis

The compound has a molecular weight of 329.18200 . Other physical and chemical properties such as density, boiling point, melting point, and flash point are not available in the search results .

Scientific Research Applications

Anticancer and Antidiabetic Applications

Compounds related to "4,6-dichloro-1-(1,4-dioxaspiro[4.5]decan-8-yl)-1H-pyrazolo[3,4-d]pyrimidine" have been explored for their significant anticancer and antidiabetic activities. For instance, a study on spirothiazolidines analogs, which share structural similarities, demonstrated high anticancer activities against human breast carcinoma (MCF-7) and human liver carcinoma (HepG-2) cell lines. Moreover, some compounds exhibited higher therapeutic indices for both alpha-amylase inhibitor and alpha-glucosidase inhibitor, comparing favorably with Acarbose, a control antidiabetic drug (Flefel et al., 2019).

Antibacterial Applications

Another area of application is in the development of antibacterial agents. Pyrazolo[3,4-d]pyrimidines derivatives were synthesized and showed inhibitory properties against pathogenic bacteria, including Streptococcus pyogenes and Pseudomonas aeruginosa. This suggests their potential as inhibitors for these bacteria, highlighting the versatility of the chemical scaffold in addressing microbial resistance (Beyzaei et al., 2017).

Enhancement of Pharmacokinetic Properties

Research has also focused on improving the pharmacokinetic properties of pyrazolo[3,4-d]pyrimidines. Efforts to enhance their solubility and bioavailability through nanosystem approaches, such as albumin nanoparticles and liposomes, have been successful. This work is pivotal for advancing these compounds as clinical drug candidates by overcoming challenges related to their poor aqueous solubility (Vignaroli et al., 2016).

Antiviral and Antitumor Activities

Moreover, pyrazolo[3,4-d]pyrimidines have been evaluated for their antiviral and antitumor activities, with some compounds showing promising results in inhibiting viral replication and tumor growth. This underscores their potential as therapeutic agents in treating various cancers and viral infections (Ugarkar et al., 1984).

properties

IUPAC Name

4,6-dichloro-1-(1,4-dioxaspiro[4.5]decan-8-yl)pyrazolo[3,4-d]pyrimidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14Cl2N4O2/c14-10-9-7-16-19(11(9)18-12(15)17-10)8-1-3-13(4-2-8)20-5-6-21-13/h7-8H,1-6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NBPHZZVDIJRLQC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2(CCC1N3C4=C(C=N3)C(=NC(=N4)Cl)Cl)OCCO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14Cl2N4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00727442
Record name 4,6-Dichloro-1-(1,4-dioxaspiro[4.5]decan-8-yl)-1H-pyrazolo[3,4-d]pyrimidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00727442
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

329.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4,6-dichloro-1-(1,4-dioxaspiro[4.5]decan-8-yl)-1H-pyrazolo[3,4-d]pyrimidine

CAS RN

1144080-31-8
Record name 4,6-Dichloro-1-(1,4-dioxaspiro[4.5]dec-8-yl)-1H-pyrazolo[3,4-d]pyrimidine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1144080-31-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4,6-Dichloro-1-(1,4-dioxaspiro[4.5]decan-8-yl)-1H-pyrazolo[3,4-d]pyrimidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00727442
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

(1,4-Dioxa-spiro[4.5]dec-8-yl)-hydrazine (46 g, 368 mL of above solution) was cooled in an ice bath, then triethylamine (47 mL) and ethanol (368 mL) were added. When the internal temperature reached 7.6° C., 2,4,6-trichloro-pyrimidine-5-carbaldehyde (32 g, synthesized by method of WO 02/066482) was added as a solid over 1.5 min. The internal temperature jumped to 12.6° C., and continued to rise to 17° C. during 4 min. After stirring a total of 28 min, water (367 mL) was added and the slurry was filtered. The cake was washed well twice with water (300 mL), then hexane (300 mL) and air dried over house vacuum overnight. This gave a damp cake that was washed twice with hexane (400 mL). Air-drying over house vacuum over weekend gave 35.29 g (70.8%) of 4,6-dichloro-1-(1,4-dioxa-spiro[4.5]dec-8-yl)-1H-pyrazolo[3,4-d]pyrimidine, containing ˜6.5% of 2,4,6-Trichloro-pyrimidine-5-carbaldehyde. It was important to have a minimal amount of 2,4,6-trichloro-pyrimidine-5-carbaldehyde, which consumes 2 equivalents of 8-oxa-3-aza-bicyclo[3.2.1]octane in the next step.
Quantity
368 mL
Type
reactant
Reaction Step One
Quantity
47 mL
Type
reactant
Reaction Step Two
Quantity
368 mL
Type
reactant
Reaction Step Two
Quantity
32 g
Type
reactant
Reaction Step Three
Name
Quantity
367 mL
Type
solvent
Reaction Step Four

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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4,6-dichloro-1-(1,4-dioxaspiro[4.5]decan-8-yl)-1H-pyrazolo[3,4-d]pyrimidine
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4,6-dichloro-1-(1,4-dioxaspiro[4.5]decan-8-yl)-1H-pyrazolo[3,4-d]pyrimidine
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4,6-dichloro-1-(1,4-dioxaspiro[4.5]decan-8-yl)-1H-pyrazolo[3,4-d]pyrimidine
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4,6-dichloro-1-(1,4-dioxaspiro[4.5]decan-8-yl)-1H-pyrazolo[3,4-d]pyrimidine
Reactant of Route 5
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4,6-dichloro-1-(1,4-dioxaspiro[4.5]decan-8-yl)-1H-pyrazolo[3,4-d]pyrimidine
Reactant of Route 6
4,6-dichloro-1-(1,4-dioxaspiro[4.5]decan-8-yl)-1H-pyrazolo[3,4-d]pyrimidine

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